![molecular formula C27H20N4O5 B4905658 (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4905658.png)
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a benzyl group, an indole moiety, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the benzyl group with the previously synthesized intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole and diazinane derivatives.
科学研究应用
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
作用机制
The mechanism of action of (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5/c32-25-22(26(33)30(27(34)28-25)15-18-8-2-1-3-9-18)14-20-17-29(24-13-7-5-11-21(20)24)16-19-10-4-6-12-23(19)31(35)36/h1-14,17H,15-16H2,(H,28,32,34)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXKPSSFBYPQA-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
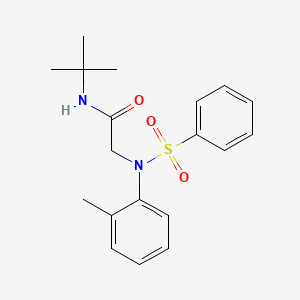
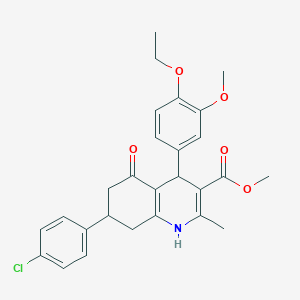
![N~1~-(sec-butyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4905603.png)
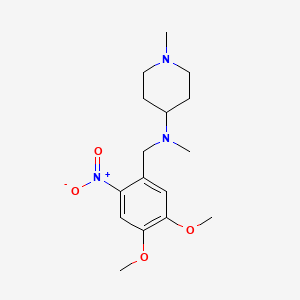
![N-(tert-butyl)-5-chloro-2-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4905618.png)
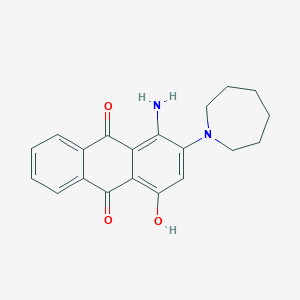
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4905629.png)
![2-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4905636.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4905637.png)
![3-(4-methoxyphenyl)-N-{2-[(3-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4905638.png)
![N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4905655.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[(1R*,2S*)-2-phenylcyclopropyl]-3-isoxazolecarboxamide](/img/structure/B4905656.png)
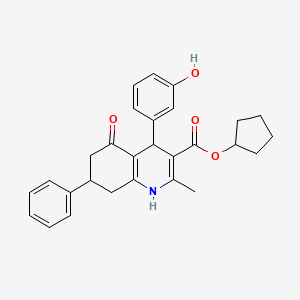
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4905670.png)
